molecular formula C17H12S B14684888 Naphthalen-1-yl(phenyl)methanethione CAS No. 33083-79-3

Naphthalen-1-yl(phenyl)methanethione

Cat. No.: B14684888
CAS No.: 33083-79-3
M. Wt: 248.3 g/mol
InChI Key: JSLXFEJROZYETE-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(phenyl)methanethione is a chemical compound for research and experimental use by qualified professionals. It is not intended for diagnostic or therapeutic applications. While specific studies on this exact compound are limited in the public domain, its structure is related to a class of aryl(4-phenylpiperazin-1-yl)methanethione derivatives, which have been identified as promising scaffolds in medicinal chemistry . These related compounds have demonstrated significant potential as inhibitors for enzymes relevant to neurodegenerative diseases. Specifically, such methanethione derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease research . The mechanism of action for these inhibitors involves interaction with the catalytic anionic site and the peripheral anionic site (PAS) of the enzymes. Some derivatives in this chemical family have been reported to be more potent than the standard drug donepezil in inhibiting BChE . Furthermore, related structures have also been evaluated for their ability to inhibit α-glucosidase, indicating potential research applications in metabolic disorders . The core naphthalene structure is a versatile moiety in drug discovery, often investigated for its ability to improve metabolic stability and its diverse biological activities . This product is strictly for research use in a controlled laboratory setting and is not for human or veterinary use.

Properties

CAS No.

33083-79-3

Molecular Formula

C17H12S

Molecular Weight

248.3 g/mol

IUPAC Name

naphthalen-1-yl(phenyl)methanethione

InChI

InChI=1S/C17H12S/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H

InChI Key

JSLXFEJROZYETE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-yl(phenyl)methanethione typically involves the reaction of naphthalene-1-thiol with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-1-yl(phenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol.

    Substitution: The methanethione group can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-yl(phenyl)methanethione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(phenyl)methanethione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its observed biological effects. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Methanethiones

Substituent Effects on Physical and Chemical Properties

The substituents on the methanethione scaffold significantly alter reactivity, stability, and applications. Key comparisons include:

Table 1: Structural and Functional Comparison of Methanethione Derivatives
Compound Name Substituents Molecular Weight Key Properties/Applications Reference
Naphthalen-1-yl(phenyl)methanethione Naphthalen-1-yl, Phenyl ~264.4 g/mol Enhanced π-conjugation; antiproliferative activity
Morpholin-4-yl(phenyl)methanethione Morpholin-4-yl, Phenyl ~235.3 g/mol Chair conformation morpholine; crystal packing studies
Phenyl(pyrrolidin-1-yl)methanethione Phenyl, Pyrrolidin-1-yl ~191.3 g/mol Flexible pyrrolidine ring; thioamide applications
(4-Butylsulfonylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanethione Piperazine, Dimethylamino-phenyl ~369.5 g/mol Complex substituents; anion receptor potential

Key Observations :

  • Electronic Effects : The extended π-system of naphthalen-1-yl enhances electron delocalization, increasing stability and fluorescence properties compared to phenyl analogs .

Structural and Crystallographic Insights

  • Crystal Packing : Morpholin-4-yl(phenyl)methanethione adopts a planar thioketone group with a chair conformation morpholine ring, facilitating hydrogen-bonded dimer formation . In contrast, this compound likely exhibits layered π-stacking due to its bulky aromatic groups.
  • Chalcogen Bonding: Tellurium analogs of chalconium derivatives demonstrate shorter chalcogen bonds (Te···F: 2.505 Å) compared to sulfur analogs (S···F: 2.550 Å), highlighting the impact of heteroatom size on non-covalent interactions .

Q & A

Basic: What are the optimal synthetic routes and characterization methods for Naphthalen-1-yl(phenyl)methanethione?

Methodological Answer:
The synthesis of this compound can be achieved via Friedel-Crafts acylation using benzoyl chloride and naphthalene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternatively, thionation reactions involving hydroxylamine hydrochloride under reflux conditions with KOH in ethanol have been reported for structurally similar compounds .
Characterization requires multi-modal approaches:

  • X-ray crystallography to resolve bond angles and torsion angles (e.g., C1–C11–O1–H1 = −176.55° observed in naphthalen-1-ylmethanol derivatives) .
  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments.
  • Mass spectrometry (EI or ESI) for molecular weight validation, referencing protocols from NIST Standard Reference Database 69 for calibration .

Basic: How can structural and electronic properties of this compound be experimentally validated?

Methodological Answer:

  • UV-Vis spectroscopy to analyze π→π* transitions in the aromatic and thiocarbonyl groups.
  • FT-IR spectroscopy to identify C=S stretching vibrations (~1200–1050 cm⁻¹) and aromatic C–H bending modes.
  • Single-crystal XRD for precise bond length measurements (e.g., C–S bond lengths ~1.65–1.70 Å, as seen in analogous methanethione structures) . Computational validation via density functional theory (DFT) can predict molecular orbitals and electrostatic potentials, aligning with experimental data .

Advanced: What experimental designs are recommended for assessing the toxicological mechanisms of this compound?

Methodological Answer:
Follow the ATSDR systematic review framework :

  • Inclusion Criteria : Prioritize studies on laboratory mammals (rodents) with defined exposure routes (oral, inhalation, dermal) and systemic outcomes (hepatic, renal, respiratory effects) per Table B-1 .
  • Dose-Response Analysis : Use randomized dosing (e.g., 10–100 mg/kg/day) and monitor biomarkers like glutathione depletion or cytochrome P450 activity.
  • Risk of Bias Assessment : Apply tools from Table C-7 (e.g., randomization adequacy, allocation concealment) to exclude low-confidence studies .
  • Confidence Rating : Classify studies as "High" if ≥3/4 risk-of-bias criteria are met .

Advanced: How can computational methods resolve contradictions in experimental data on reactivity or toxicity?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., thiocarbonyl group nucleophilic attack) to predict intermediates incompatible with observed experimental products .
  • Molecular Dynamics (MD) Simulations : Study solvent effects or protein binding interactions that may explain discrepancies in in vitro vs. in vivo toxicity .
  • Meta-Analysis : Use tools like RevMan to harmonize data from heterogeneous studies, weighting results by confidence ratings (e.g., "High" vs. "Very Low" initial confidence) .

Advanced: What strategies mitigate bias in epidemiological studies of this compound exposure?

Methodological Answer:

  • Retrospective Cohort Design : Use existing records to identify occupational exposure cohorts, but validate data via triangulation with environmental monitoring (air/water/sediment) .
  • Blinding and Randomization : For controlled exposure studies, ensure allocation concealment and blinded outcome assessment per Table C-6 .
  • Confounder Adjustment : Apply multivariate regression to control for variables like smoking status or co-exposure to polycyclic aromatic hydrocarbons .

Advanced: How are environmental degradation pathways of this compound characterized?

Methodological Answer:

  • Photolysis Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents, monitoring degradation via HPLC-MS .
  • Biodegradation Assays : Use soil microcosms with Pseudomonas spp. to assess microbial breakdown, quantifying metabolites like naphthol derivatives .
  • Partitioning Analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential, referencing NIST solubility data .

Advanced: What in vitro models are suitable for studying cellular uptake and metabolism?

Methodological Answer:

  • Hepatocyte Cultures : Primary rat hepatocytes can model phase I/II metabolism (e.g., CYP450-mediated oxidation, glutathione conjugation) .
  • Caco-2 Cell Monolayers : Assess intestinal absorption and permeability using standardized protocols (e.g., apparent permeability coefficient, Papp) .
  • LC-MS/MS Metabolomics : Identify sulfated or glucuronidated metabolites with high-resolution mass spectrometry .

Basic: What safety protocols are critical during handling and disposal?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure .
  • Waste Disposal : Neutralize reaction residues with 10% NaOH before incineration, adhering to local regulations .
  • Emergency Procedures : Immediate decontamination with ethanol for spills; consult SDS for antidotes (e.g., activated charcoal for ingestion) .

Advanced: How are structure-activity relationships (SARs) developed for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., nitro, amino groups) at the phenyl or naphthyl rings and compare bioactivity .
  • QSAR Modeling : Use descriptors like Hammett constants (σ) or molar refractivity to correlate structural features with toxicity endpoints .
  • Crystallographic Data : Correlate bond angle distortions (e.g., C–S–C angles) with reactivity in nucleophilic substitution reactions .

Advanced: What in silico tools predict the environmental fate of this compound?

Methodological Answer:

  • EPI Suite : Estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and ecotoxicity (ECOSAR) using SMILES strings .
  • Molecular Docking : Simulate binding to environmental receptors (e.g., soil organic matter) using AutoDock Vina .
  • Fugacity Modeling : Predict compartmental distribution (air, water, soil) using level III fugacity models .

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